2-Amino-3-chloro-6-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chloro-6-iodophenol is an organoiodide of phenol, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-6-iodophenol typically involves nucleophilic aromatic substitution reactionsThe reaction conditions often require the presence of strong electron-attracting groups and basic nucleophilic reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloro-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide, sulfuric acid, and various halogenating agents are employed.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and dehalogenated derivatives .
Scientific Research Applications
2-Amino-3-chloro-6-iodophenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-6-iodophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of amino, chloro, and iodo groups allows it to form strong interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
- 2-Amino-3-chlorophenol
- 2-Amino-6-iodophenol
- 3-Chloro-6-iodophenol
Comparison: 2-Amino-3-chloro-6-iodophenol is unique due to the simultaneous presence of amino, chloro, and iodo groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution reactions and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C6H5ClINO |
---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
2-amino-3-chloro-6-iodophenol |
InChI |
InChI=1S/C6H5ClINO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 |
InChI Key |
NWEVPANPCCQPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.